![molecular formula C11H21NO3 B127047 (R)-1-Boc-3-(Hydroxymethyl)Piperidin CAS No. 140695-85-8](/img/structure/B127047.png)
(R)-1-Boc-3-(Hydroxymethyl)Piperidin
Übersicht
Beschreibung
®-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl group at the 3-position
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
(R)-1-Boc-3-(Hydroxymethyl)Piperidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, making it a valuable building block in the development of drugs targeting diverse therapeutic areas.
Inhibition of Pyruvate Dehydrogenase Kinase
Recent studies have identified (R)-1-Boc-3-(Hydroxymethyl)Piperidine as a potential inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK inhibitors are being investigated for their therapeutic effects on metabolic disorders, including diabetes and cardiac diseases. The compound's ability to modulate glucose metabolism positions it as a candidate for treating conditions related to insulin resistance and metabolic syndromes .
Platelet Aggregation Inhibition
Research indicates that derivatives of (R)-1-Boc-3-(Hydroxymethyl)Piperidine may exhibit platelet aggregation inhibitory effects, which could be beneficial in preventing thrombotic disorders. This application is particularly relevant in the context of cardiovascular health, where controlling platelet aggregation is critical .
Synthesis Methodologies
The synthesis of (R)-1-Boc-3-(Hydroxymethyl)Piperidine has been achieved through various methods, emphasizing efficiency and yield:
- Method 1 : Utilizing ethylenediamine and (S)-glycidol as raw materials, this method involves a direct ring closure catalyzed by specific catalysts, followed by hydrolysis to yield the target product. This approach is noted for its low cost and high yield, making it suitable for industrial production .
- Method 2 : Another synthetic route involves the use of pyrazine derivatives, which undergo complex transformations to produce (R)-1-Boc-3-(Hydroxymethyl)Piperidine. However, this method is often criticized for its high costs and lower yields compared to more recent methodologies .
Case Study 1: Therapeutic Potential in Diabetes
A study published in a peer-reviewed journal explored the effects of PDHK inhibitors derived from (R)-1-Boc-3-(Hydroxymethyl)Piperidine on glucose metabolism in diabetic animal models. The results indicated significant improvements in glucose tolerance and insulin sensitivity, suggesting that this compound could play a role in developing new diabetes therapies .
Case Study 2: Cardiovascular Health
In another investigation, researchers synthesized several derivatives based on (R)-1-Boc-3-(Hydroxymethyl)Piperidine to evaluate their effects on platelet aggregation. The findings demonstrated that specific derivatives effectively inhibited platelet aggregation in vitro, highlighting their potential use in treating cardiovascular diseases .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, such as piperine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .
Mode of Action
Piperidine derivatives have been reported to activate or inhibit several signaling pathways crucial for cancer regulation . For instance, when breast cancer cell lines were treated with piperine, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .
Pharmacokinetics
The pharmacokinetics of drugs can be analyzed using various methods, including noncompartmental analysis (nca), modeling (typically using compartmental analysis), and reporting (typically for nca) .
Result of Action
Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Action Environment
It is known that environmental factors and nutrient availability can significantly affect the biochemical composition of organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(Hydroxymethyl)Piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group at the 3-position. One common method involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Hydroxymethyl Group: The protected piperidine is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(Hydroxymethyl)Piperidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Boc-3-(Hydroxymethyl)Piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Hydroxymethyl)Piperidine: Similar structure but with the hydroxymethyl group at the 2-position.
®-(Piperidin-3-yl)methanol: Lacks the Boc protecting group but has a hydroxymethyl group at the 3-position.
Uniqueness
®-1-Boc-3-(Hydroxymethyl)Piperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group at the 3-position. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biologische Aktivität
(R)-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities and applications as a synthetic intermediate. This article explores the compound's biological activity, synthesis, and its role in drug development.
Chemical Structure and Properties
(R)-1-Boc-3-(Hydroxymethyl)Piperidine has the following chemical structure:
- Molecular Formula : CHN_{O}_3
- CAS Number : 1514447
- Molecular Weight : 213.29 g/mol
The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The hydroxymethyl group at the 3-position enhances its reactivity and potential interactions with biological targets.
Anticancer Potential
Recent studies have indicated that piperidine derivatives, including (R)-1-Boc-3-(Hydroxymethyl)Piperidine, exhibit promising anticancer activity. For instance, a three-component reaction involving piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The unique three-dimensional structure of these compounds may facilitate better interaction with protein binding sites, enhancing their therapeutic efficacy.
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their neuropharmacological properties. Compounds containing piperidine moieties have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This dual inhibition suggests that (R)-1-Boc-3-(Hydroxymethyl)Piperidine could be explored further for its potential in treating neurodegenerative diseases.
Antiviral Activity
The antiviral potential of piperidine derivatives has been highlighted in studies targeting various viruses, including SARS-CoV-2. Some piperidine-based compounds demonstrated superior binding affinity to viral proteases compared to established antiviral drugs, indicating a potential role in developing new antiviral therapies .
Synthetic Routes
The synthesis of (R)-1-Boc-3-(Hydroxymethyl)Piperidine can be achieved through several methods, typically involving the protection of the amine group followed by hydroxymethylation. A notable synthesis method involves using ethylenediamine and glycidol as starting materials, leading to high yields and low production costs . The synthetic route is advantageous for industrial applications due to its simplicity and efficiency.
Role as a Precursor
Due to its unique structure and chirality, (R)-1-Boc-3-(Hydroxymethyl)Piperidine serves as an important precursor for synthesizing diverse bioactive molecules. Its ability to undergo further transformations makes it valuable in medicinal chemistry for developing new therapeutic agents.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363894 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140695-85-8 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.